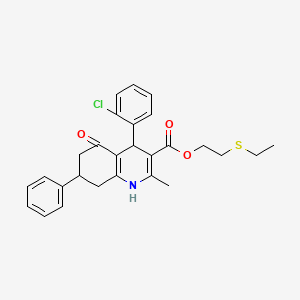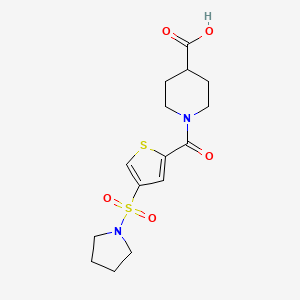![molecular formula C21H24O6 B4955198 4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoic acid](/img/structure/B4955198.png)
4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoic acid is an organic compound that belongs to the class of phenoxybenzoic acids. This compound is characterized by the presence of a benzoic acid moiety linked to a phenoxy group through a series of ethoxy linkages. The methoxy and prop-2-enyl substituents on the phenoxy group contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 2-methoxy-4-prop-2-enylphenol.
Etherification: The phenol is subjected to etherification with ethylene glycol derivatives to introduce the ethoxy linkages.
Benzoic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The prop-2-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the prop-2-enyl group can yield 4-[2-[2-(2-Methoxy-4-formylphenoxy)ethoxy]ethoxy]benzoic acid.
Applications De Recherche Scientifique
4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoic acid involves its interaction with specific molecular targets. The methoxy and prop-2-enyl groups play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, including enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-prop-2-enylphenol: Shares the methoxy and prop-2-enyl substituents but lacks the benzoic acid moiety.
4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde: Contains similar ethoxy linkages but has an aldehyde group instead of a carboxylic acid.
Uniqueness
4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoic acid is unique due to its combination of functional groups and linkages, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-3-4-16-5-10-19(20(15-16)24-2)27-14-12-25-11-13-26-18-8-6-17(7-9-18)21(22)23/h3,5-10,15H,1,4,11-14H2,2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTYDHURBDBCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-amino-4-(4-butoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4955116.png)
![8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2,4-DICHLOROBENZOATE](/img/structure/B4955121.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B4955135.png)
![1-[3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE](/img/structure/B4955139.png)
![1-(3-methylbenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4955147.png)
![N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide](/img/structure/B4955148.png)
![N-allyl-N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4955152.png)

![Ethyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]piperidine-1-carboxylate](/img/structure/B4955173.png)



![4-[(4-Chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B4955222.png)
![Cycloheptyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4955223.png)
